Cas no 2098155-35-0 ((E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid)

(E)-4-(4-(メトキシメチル)-4-メチルピペリジン-1-イル)-4-オキソブト-2-エン酸は、高度に特異的な反応性を示す有機化合物です。この化合物は、ピペリジン骨格にメトキシメチル基とメチル基を有し、α,β-不飽和カルボン酸構造を併せ持つことが特徴です。その電子求引性と立体障害のバランスにより、選択的な求核付加反応や環化反応に優れた反応性を発揮します。特に医薬品中間体や機能性材料の合成において、高い収率と立体選択性が期待できる点が利点です。また、結晶性が良好なため精製工程が簡便であり、工業的製造プロセスへの適用性に優れています。

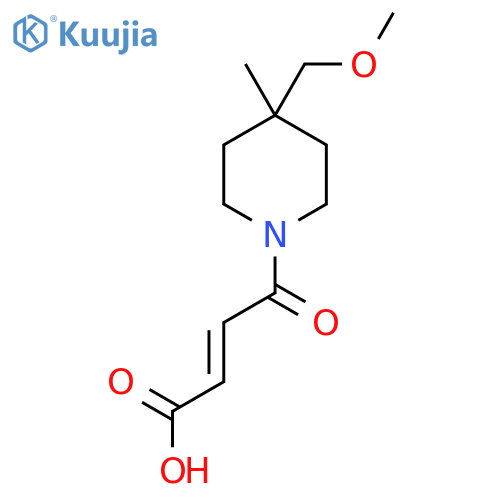

2098155-35-0 structure

商品名:(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (E)-4-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid

- 4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

- AKOS026711345

- (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

- 2098155-35-0

- F1907-6980

- 2-Butenoic acid, 4-[4-(methoxymethyl)-4-methyl-1-piperidinyl]-4-oxo-

-

- インチ: 1S/C12H19NO4/c1-12(9-17-2)5-7-13(8-6-12)10(14)3-4-11(15)16/h3-4H,5-9H2,1-2H3,(H,15,16)/b4-3+

- InChIKey: WEIKNQMHXPDNCL-ONEGZZNKSA-N

- ほほえんだ: O(C)CC1(C)CCN(C(/C=C/C(=O)O)=O)CC1

計算された属性

- せいみつぶんしりょう: 241.13140809g/mol

- どういたいしつりょう: 241.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.136±0.06 g/cm3(Predicted)

- ふってん: 414.4±28.0 °C(Predicted)

- 酸性度係数(pKa): 3.91±0.10(Predicted)

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E286346-1g |

(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |

2098155-35-0 | 1g |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F1907-6980-0.5g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 0.5g |

$627.0 | 2023-09-07 | |

| Life Chemicals | F1907-6980-0.25g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 0.25g |

$595.0 | 2023-09-07 | |

| TRC | E286346-100mg |

(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |

2098155-35-0 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E286346-500mg |

(E)-4-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic Acid |

2098155-35-0 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F1907-6980-2.5g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 2.5g |

$1439.0 | 2023-09-07 | |

| Life Chemicals | F1907-6980-5g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 5g |

$2167.0 | 2023-09-07 | |

| Life Chemicals | F1907-6980-10g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 10g |

$3034.0 | 2023-09-07 | |

| Life Chemicals | F1907-6980-1g |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |

2098155-35-0 | 95%+ | 1g |

$660.0 | 2023-09-07 |

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

2098155-35-0 ((E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量